molecular formula C18H16ClN3S2 B2639073 N-(4-chlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393831-84-0

N-(4-chlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2639073
CAS No.: 393831-84-0
M. Wt: 373.92
InChI Key: FJFQXIFYGSVLOR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a synthetic chemical compound of significant interest in medicinal chemistry research. This complex molecule features a 3,4-dihydropyrrolo[1,2-a]pyrazine core, a bicyclic structure that serves as a privileged scaffold in drug discovery. The core is further substituted with a thiophene ring and a critical carbothioamide group linked to a 4-chlorophenyl moiety. The presence of the carbothioamide (C=S) group is a key pharmacophore often associated with diverse biological activities. While specific biological data for this exact compound is not widely published, its structure is highly relevant to ongoing neuroscience and psychopharmacology research. Compounds with similar pyrazoline and carbothioamide architectures have demonstrated promising pharmacological profiles in preclinical studies, particularly as potential antidepressants. Research on analogous structures has shown that the 4-chlorophenyl substituent, an electron-withdrawing group, is conducive to biological activity, and the carbothioamide tail unit is a therapeutically significant functional group . These related compounds are investigated for their potential interaction with neurological targets, such as monoamine oxidase (MAO) enzymes . Researchers are exploring this chemical class to develop new therapeutic agents for central nervous system disorders. This product is provided for research purposes such as biological screening, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. It is intended for use by qualified research professionals only in a laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3S2/c19-13-5-7-14(8-6-13)20-18(23)22-11-10-21-9-1-3-15(21)17(22)16-4-2-12-24-16/h1-9,12,17H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFQXIFYGSVLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CS3)C(=S)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of interest due to its potential biological activities, particularly in anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse scientific sources.

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of appropriate precursors. The synthesis typically involves the formation of the dihydropyrrolo structure followed by the introduction of the thiophenyl and chlorophenyl groups. The detailed synthetic route can be illustrated as follows:

  • Formation of Dihydropyrrole : The initial step involves creating the dihydropyrrole core through cyclization reactions.
  • Substitution Reactions : Subsequent reactions introduce the thiophenyl and chlorophenyl substituents.
  • Carbothioamide Formation : Finally, the carbothioamide group is attached to yield the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Inhibition of Cancer Cell Growth : Compounds with similar structures have been shown to inhibit cancer cell growth effectively. A related study demonstrated that a pyrano[2,3-c]pyrazole derivative exhibited significant growth inhibitory effects on glioblastoma cell lines while sparing non-cancerous cells .
  • Mechanism of Action : The anticancer activity has been linked to the inhibition of key oncogenic pathways, particularly those involving AKT signaling. Compounds targeting AKT pathways have been shown to correlate with reduced malignancy and improved patient survival in glioma cases .

Case Studies

Several case studies have explored the biological activities of structurally related compounds:

  • Study on Pyrano[2,3-c]pyrazoles : This study synthesized a series of compounds and evaluated their kinase inhibitory activities against glioblastoma cell lines. Compound 4j , which shares structural similarities with our compound of interest, was found to inhibit 3D neurosphere formation in glioma stem cells and displayed low cytotoxicity towards non-cancerous cells .
  • Antimicrobial Evaluation : Another study assessed thieno[2,3-d]pyrimidinone derivatives for their antimicrobial efficacy, emphasizing that modifications at specific positions significantly enhanced their activity .

Data Table

The following table summarizes key findings regarding the biological activities of related compounds.

Compound NameActivity TypeKey Findings
Pyrano[2,3-c]pyrazole derivative (Compound 4j)AnticancerInhibited glioblastoma growth; low toxicity to non-cancerous cells; AKT pathway inhibition .
Thieno[2,3-d]pyrimidinone derivativesAntimicrobialSignificant antimicrobial activity; structure-dependent efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The target compound is compared to analogs with modified aromatic substituents or heterocyclic cores (Table 1).

Table 1: Structural Comparison of Pyrrolo-Pyrazine Derivatives

Compound Name Core Structure Aromatic Substituent Heterocyclic Group Key Functional Groups
N-(4-chlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide (Target) Pyrrolo[1,2-a]pyrazine 4-chlorophenyl Thiophen-2-yl Carbothioamide
N-(2,6-Diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide Pyrrolo[1,2-a]pyrazine 2,6-diethylphenyl 4-pyridinyl Carbothioamide
S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives 1,2,4-Triazole 4-chlorophenyl Pyrrole-2-yl Triazole-thiol, S-alkyl
5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine derivatives Pyrrolo[1,2-c]thiazolo-pyrimidine 4-methoxyphenyl Phenyl Triazole-thiol, methoxy

Key Observations :

  • Electron-Withdrawing vs. In contrast, the 4-methoxyphenyl group in ’s compounds provides electron-donating properties, which may alter solubility and reactivity .
  • Heterocyclic Moieties : Replacing thiophene (target) with pyridine () reduces aromatic π-electron density, possibly affecting interactions with biological targets like enzymes or receptors .
  • Core Flexibility : The 1,2,4-triazole derivatives () exhibit a smaller, planar core compared to the fused pyrrolo-pyrazine system, suggesting differences in conformational flexibility and steric hindrance .

Comparison Insights :

  • The target compound’s synthesis likely parallels methods in and , utilizing carbothioamide intermediates and base-mediated cyclization. However, the absence of specific yield data for the target compound limits direct efficiency comparisons.
  • highlights challenges in solubility during neutralization steps, which may also apply to the target compound due to its hydrophobic chlorophenyl group .
Physicochemical and Spectral Properties

While direct data for the target compound is unavailable, analogs provide insights:

  • Melting Points : Triazole-thiol derivatives () exhibit melting points >200°C, suggesting high crystallinity due to hydrogen bonding . Pyrrolo-pyrazine derivatives (e.g., ) may share similar trends.
  • Spectral Data : IR and NMR spectra in for tetrahydroimidazo-pyridine derivatives confirm the utility of these techniques in verifying carbothioamide and heterocyclic structures .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-chlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

  • Cyclization : React 1,2-diamine derivatives with sulfonamide salts under basic conditions (e.g., DBU as a catalyst) to form the pyrrolopyrazine core .
  • Thiophene Incorporation : Introduce the thiophen-2-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
  • Carbothioamide Formation : Treat intermediates with thiophosgene or Lawesson’s reagent to install the carbothioamide moiety .
    • Validation : Monitor reaction progress via TLC and purify intermediates using column chromatography. Final purity (>95%) can be confirmed via HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, particularly distinguishing between the chlorophenyl and thiophene groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation and refine using SHELXL (e.g., space group P21/cP2_1/c) .

Advanced Research Questions

Q. How can researchers resolve conflicting biological activity data for this compound across studies?

  • Methodological Answer :

  • Statistical Meta-Analysis : Apply tools like ANOVA or mixed-effects models to account for variability in assay conditions (e.g., cell lines, incubation times) .
  • Dose-Response Curves : Generate EC50_{50}/IC50_{50} values under standardized protocols to compare potency thresholds .
  • Structural Validation : Re-examine compound purity via X-ray crystallography to rule out batch-specific impurities .

Q. What strategies optimize reaction yields for large-scale synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Heuristic Algorithms : Use Bayesian optimization to systematically explore reaction parameters (e.g., temperature, solvent ratios) and predict optimal conditions .
  • Flow Chemistry : Implement continuous flow reactors to enhance reproducibility and reduce side reactions .
  • Chiral Auxiliaries : Employ enantiopure catalysts (e.g., BINAP ligands) during cyclization to preserve stereochemistry .

Q. How does the substitution pattern (e.g., chlorophenyl vs. fluorophenyl) influence this compound’s bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with halogens at varying positions and test against target enzymes (e.g., kinases, GPCRs). Fluorophenyl groups may enhance metabolic stability, while chlorophenyl groups improve hydrophobic interactions .
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to compare binding affinities and identify critical halogen-bonding interactions .

Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?

  • Methodological Answer :

  • Disordered Solvents : Use SQUEEZE in PLATON to model electron density from lattice solvents .
  • Twinning : Apply the TWIN law in SHELXL to refine datasets with overlapping lattices .
  • Thermal Motion : Apply anisotropic displacement parameters (ADPs) to improve R-factor convergence (<0.06) .

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